molecular formula C23H24N4O2 B2430073 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890631-46-6

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2430073
CAS RN: 890631-46-6
M. Wt: 388.471
InChI Key: AMXUFPMAXHKBSH-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds with a fused pyrazole and pyrimidine ring . These compounds have been of interest in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazolo[1,5-a]pyrimidine core with various substitutions. The 3,4-dimethoxyphenyl and 3-methylphenyl groups are likely attached to the pyrazolo[1,5-a]pyrimidine core at the 3 and N positions, respectively .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Generally, properties such as solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine scaffolds are recognized for their wide range of applications in medicinal and pharmaceutical industries, driven by their bioavailability and synthetic versatility. Research emphasizes the importance of hybrid catalysts in synthesizing pyranopyrimidine derivatives through one-pot multicomponent reactions. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, underscoring the compound's utility in developing lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023).

Role in Drug Development

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocycle in drug discovery, displaying a broad spectrum of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory effects. Structural-activity relationship (SAR) studies highlight its potential as a building block for developing drug-like candidates targeting various diseases. This opens avenues for medicinal chemists to explore this scaffold further in drug development (Cherukupalli et al., 2017).

Optoelectronic Material Applications

Compounds featuring quinazoline and pyrimidine rings, closely related to the pyrazolo[1,5-a]pyrimidine structure, have found extensive use in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in the field of materials science (Lipunova et al., 2018).

Catalytic and Green Chemistry Applications

The synthesis of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, has been achieved using various organocatalysts in three-component condensations. This demonstrates the compound's relevance in green chemistry, where its synthesis aligns with principles such as the use of green solvents and development of less toxic reagents. The adaptability of pyrazolo[1,5-a]pyrimidine derivatives in catalytic processes underscores their significance in creating sustainable chemical reactions (Kiyani, 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.

Mode of Action

The compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, through hydrogen bonding . The interaction involves the cyano group in the pyrimidine ring and the amino group of the pyrimidine . This binding affinity leads to changes in the activity of the enzyme, which can influence various cellular processes.

Pharmacokinetics

It’s suggested that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This characteristic could impact the compound’s bioavailability and its ability to reach its target within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, oxidative stress can affect different cellular components negatively . Therefore, the compound’s efficacy could potentially be influenced by the level of oxidative stress in the cellular environment.

Future Directions

Pyrazolo[1,5-a]pyrimidines and their derivatives have shown promise in various areas of research, particularly in medicinal chemistry . Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in drug development.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-14-7-6-8-18(11-14)25-21-12-15(2)24-23-22(16(3)26-27(21)23)17-9-10-19(28-4)20(13-17)29-5/h6-13,25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXUFPMAXHKBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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